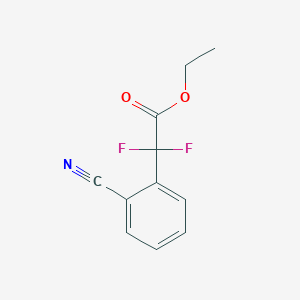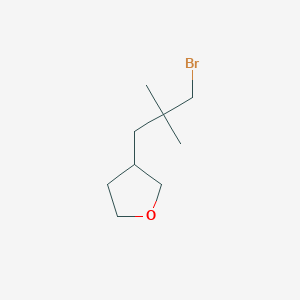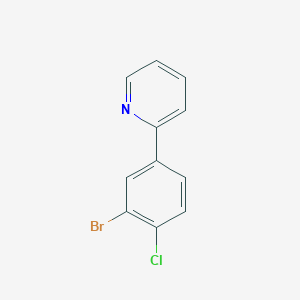![molecular formula C13H19ClFNO B1383313 2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride CAS No. 1795439-25-6](/img/structure/B1383313.png)
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Overview
Description
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride (2-AM2FPCP-HCl) is an important organic compound that has been studied extensively for its potential use in medical, industrial, and scientific research applications. This compound is a derivative of cyclopentanone and is synthesized using a variety of methods. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
1. Chemical Precursor Analysis
- Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a chemical precursor of 2-fluorodeschloroketamine (2-FDCK). They established qualitative analysis methods for this compound, which is important for understanding its decomposition and destruction pathways (Luo et al., 2022).
2. Potential in Antipsychotic Medication
- Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarities to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, demonstrating potential antipsychotic effects in behavioral animal tests. This suggests its role in developing new antipsychotic agents (Wise et al., 1987).
3. Synthesis of Related Compounds
- Reese and Thompson (1988) discussed the synthesis of compounds related to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, which has implications for the development of novel pharmaceuticals and materials (Reese & Thompson, 1988).
4. Anticancer Drug Development
- Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showcasing their potential as anticancer drugs. This indicates a pathway for the development of new anticancer medications using similar chemical structures (Baul et al., 2009).
5. Neuroleptic Activity Exploration
- Caamaño et al. (1987) synthesized trans-(2-aminomethyl)cyclopentyl aryl ketones, showing potential neuroleptic activity. This research contributes to understanding the neurological effects and applications of similar compounds (Caamaño et al., 1987).
6. Antitumor Agent Synthesis
- Chou et al. (2010) synthesized CHM-1-P-Na, a hydrophilic prodrug with excellent antitumor activity, indicating the importance of similar compounds in developing new antitumor agents (Chou et al., 2010).
properties
IUPAC Name |
2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-11-5-3-10(4-6-11)8-13(9-15)7-1-2-12(13)16;/h3-6,12,16H,1-2,7-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQWYQKEPBMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(CC2=CC=C(C=C2)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)
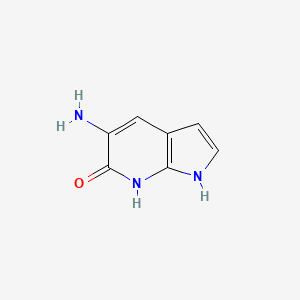
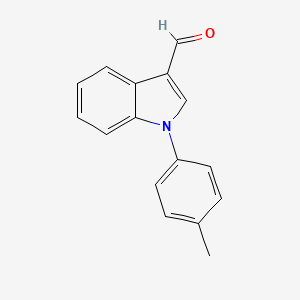
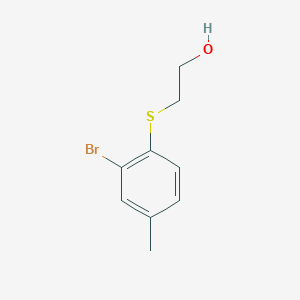
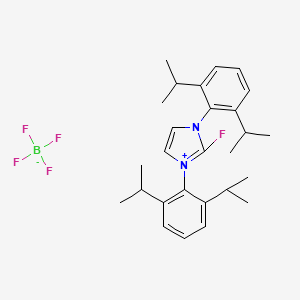
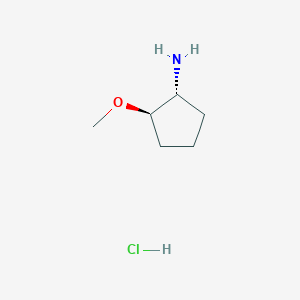
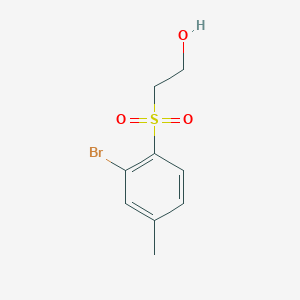
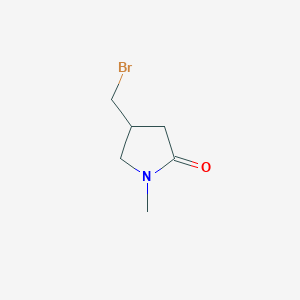
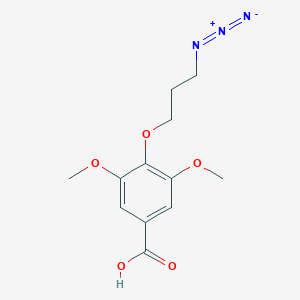
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
